molecular formula C14H15NS B2812838 Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- CAS No. 1553173-60-6

Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-

Cat. No.: B2812838
CAS No.: 1553173-60-6
M. Wt: 229.34
InChI Key: HVAOZCAYIJYLLZ-UHFFFAOYSA-N
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Description

Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is a substituted aniline derivative featuring a methyl group at position 3 and a phenylmethylthio (-SCH₂C₆H₅) group at position 2. This compound belongs to the family of aromatic amines with thioether linkages, which are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. Its molecular formula is C₁₄H₁₅NS, with a molecular weight of 229.07 g/mol (calculated from structural analogs in and ).

Properties

IUPAC Name

2-benzylsulfanyl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAOZCAYIJYLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- typically involves the reaction of 3-methylbenzenamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylmethylthio group, resulting in the formation of 3-methylbenzenamine.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-methylbenzenamine.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological activity. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- can be used in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- depends on its specific application. In general, the compound may interact with molecular targets through its amino and sulfur-containing groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Sources
Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- C₁₄H₁₅NS 229.07 -NH₂, -CH₃ (C3), -SCH₂C₆H₅ (C2) High lipophilicity; potential bioactive intermediate Derived from analogs
Benzenamine, 2-[(2-pyridinylmethyl)thio]- (CAS 19980-53-1) C₁₂H₁₂N₂S 216.30 -NH₂, -SCH₂C₅H₄N (C2) Pyridine moiety enhances solubility; synthetic yields up to 80%
Benzenamine, 3-[(1,1-dimethylethyl)thio]- (CAS 163271-63-4) C₁₀H₁₅NS 181.07 -NH₂, -S-C(CH₃)₃ (C3) Steric hindrance from tert-butyl group; lower reactivity
2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0) C₈H₇N₂S₂ 196.14 Benzothiazole core, -SCH₃ (C2), -NH₂ (C6) Antimicrobial potential; rigid heterocyclic structure
Benzenamine, 4-(6-methyl-2-benzothiazolyl) (CAS 132-25-4) C₁₃H₁₁N₂S 227.30 Benzothiazole fused ring, -NH₂ (C4) Fluorescent dye intermediate; UV/Vis applications

Substituent Effects on Properties

  • Electronic Effects: The phenylmethylthio group in the target compound donates electron density via the sulfur atom, activating the aromatic ring toward electrophilic substitution. This contrasts with the electron-withdrawing pyridinylmethyl group in ’s compound, which reduces ring reactivity.
  • Lipophilicity and Solubility :

    • The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring lipid membrane penetration. Pyridinylmethyl () and benzothiazole () groups enhance water solubility due to polar heteroatoms.
  • Synthetic Accessibility :

    • Thioether bonds are typically formed via nucleophilic substitution (e.g., -SH attacking alkyl halides). reports a 74–80% yield for synthesizing pyridinylmethylthio derivatives, suggesting similar methods could apply to the target compound.

Biological Activity

Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is an organic compound with potential biological activities that have garnered interest in various fields of research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H17NC_{16}H_{17}N and a molecular weight of approximately 241.32 g/mol. Its structure features a benzenamine core with a methyl group and a phenylmethylthio substituent, which may contribute to its biological properties.

The biological activity of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- primarily involves interaction with specific enzymes and receptors in biological systems. The presence of the thioether group suggests potential interactions through sulfur-containing moieties, which can enhance binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress or inflammation.
  • Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, potentially reducing cellular damage from reactive oxygen species (ROS).

Antioxidant Properties

Research has indicated that compounds with similar structures can exhibit significant antioxidant activity. For instance, analogs of Benzenamine have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

CompoundIC50 Value (µM)Reference
Kojic Acid24.09
Analog 31.12

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that Benzenamine analogs can inhibit tyrosinase activity significantly:

  • Analog 1 : IC50 = 17.62 µM
  • Analog 3 : IC50 = 1.12 µM (22-fold more potent than kojic acid) .

These findings indicate that Benzenamine derivatives could serve as effective agents in managing skin pigmentation issues.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of Benzenamine derivatives on murine models. Results indicated a significant reduction in inflammatory markers when treated with the compound compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Case Study 2: Cytotoxicity Assessment

In vitro studies on B16F10 melanoma cells revealed that certain derivatives of Benzenamine exhibited low cytotoxicity at concentrations up to 20 µM over 72 hours. However, one analog demonstrated significant cytotoxic effects at lower concentrations, indicating the need for careful evaluation when considering therapeutic applications .

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